molecular formula C15H10Cl2N2O2S2 B2482594 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate CAS No. 1396760-10-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B2482594
CAS No.: 1396760-10-3
M. Wt: 385.28
InChI Key: CDGHTSVJZULAKS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is a complex organic compound that combines the structural features of benzo[d]thiazole, azetidine, and thiophene

Mechanism of Action

    Target of Action

    Benzothiazoles and azetidines, the core structures in this compound, are known to interact with various biological targets. Benzothiazoles have been found to have anti-tubercular activity , suggesting they might target enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Azetidines, on the other hand, are known to have a wide range of biological activities, suggesting they might interact with multiple targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones. The azetidine ring can be introduced via a nucleophilic substitution reaction involving an appropriate azetidine precursor. Finally, the thiophene carboxylate group is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the chlorinated positions of the thiophene ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural components suggest potential use in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Shares the benzo[d]thiazole and azetidine moieties but lacks the thiophene carboxylate group.

    2,5-Dichlorothiophene-3-carboxylic acid: Contains the thiophene carboxylate group but lacks the benzo[d]thiazole and azetidine moieties.

    Benzo[d]thiazole-2-thiol: Contains the benzo[d]thiazole moiety but lacks the azetidine and thiophene carboxylate groups.

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is unique due to its combination of structural features from benzo[d]thiazole, azetidine, and thiophene. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dichlorothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S2/c16-12-5-9(13(17)23-12)14(20)21-8-6-19(7-8)15-18-10-3-1-2-4-11(10)22-15/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGHTSVJZULAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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